![molecular formula C8H18N2Na2O7S2 B13737152 disodium;2-[4-(2-sulfonatoethyl)piperazin-1-yl]ethanesulfonate;hydrate CAS No. 331717-47-6](/img/structure/B13737152.png)
disodium;2-[4-(2-sulfonatoethyl)piperazin-1-yl]ethanesulfonate;hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium;2-[4-(2-sulfonatoethyl)piperazin-1-yl]ethanesulfonate;hydrate is a chemical compound with the molecular formula C8H16N2Na2O6S2. It is commonly used in biochemical research as a buffering agent due to its ability to maintain stable pH levels in various solutions . This compound is particularly valuable in biological and chemical research settings.
Preparation Methods
The synthesis of disodium;2-[4-(2-sulfonatoethyl)piperazin-1-yl]ethanesulfonate;hydrate typically involves the reaction of piperazine with ethane sulfonic acid under controlled conditions. The reaction is carried out in an aqueous medium, and the resulting product is purified through crystallization . Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity of the final product .
Chemical Reactions Analysis
Disodium;2-[4-(2-sulfonatoethyl)piperazin-1-yl]ethanesulfonate;hydrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized in the presence of strong oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonate groups into sulfide groups under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonate groups are replaced by other nucleophiles.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Disodium;2-[4-(2-sulfonatoethyl)piperazin-1-yl]ethanesulfonate;hydrate has a wide range of scientific research applications:
Chemistry: It is used as a buffering agent in various chemical reactions to maintain stable pH levels.
Biology: In biological research, it is employed in cell culture media to provide a stable environment for cell growth and development.
Medicine: The compound is used in the formulation of certain pharmaceutical products to ensure the stability and efficacy of the active ingredients.
Mechanism of Action
The mechanism of action of disodium;2-[4-(2-sulfonatoethyl)piperazin-1-yl]ethanesulfonate;hydrate involves its ability to act as a buffering agent. It maintains stable pH levels by neutralizing acids and bases in the solution. The molecular targets and pathways involved include the interaction of the sulfonate groups with hydrogen ions, which helps to stabilize the pH of the solution .
Comparison with Similar Compounds
Disodium;2-[4-(2-sulfonatoethyl)piperazin-1-yl]ethanesulfonate;hydrate is similar to other buffering agents such as:
Disodium 2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanesulfonate:
Disodium 2-[4-(2-sulfonatoethyl)piperazin-1-yl]ethane-1-sulfonate: This compound is similar in structure and function but may have different solubility and stability properties.
The uniqueness of this compound lies in its specific buffering range and stability under various conditions, making it particularly useful in specific research and industrial applications .
Properties
CAS No. |
331717-47-6 |
|---|---|
Molecular Formula |
C8H18N2Na2O7S2 |
Molecular Weight |
364.4 g/mol |
IUPAC Name |
disodium;2-[4-(2-sulfonatoethyl)piperazin-1-yl]ethanesulfonate;hydrate |
InChI |
InChI=1S/C8H18N2O6S2.2Na.H2O/c11-17(12,13)7-5-9-1-2-10(4-3-9)6-8-18(14,15)16;;;/h1-8H2,(H,11,12,13)(H,14,15,16);;;1H2/q;2*+1;/p-2 |
InChI Key |
JOHAUORJTCNVKB-UHFFFAOYSA-L |
Canonical SMILES |
C1CN(CCN1CCS(=O)(=O)[O-])CCS(=O)(=O)[O-].O.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


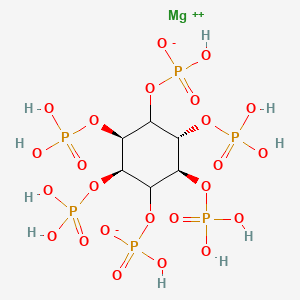
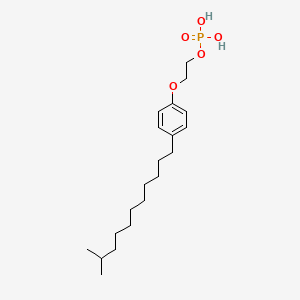
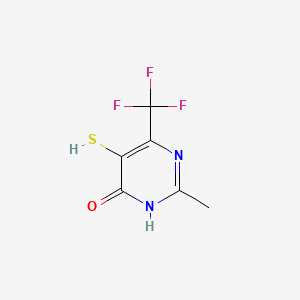
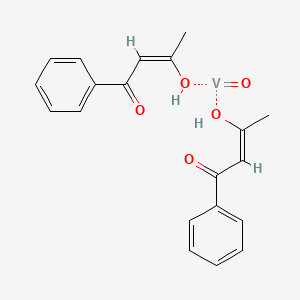
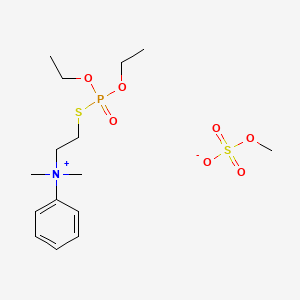
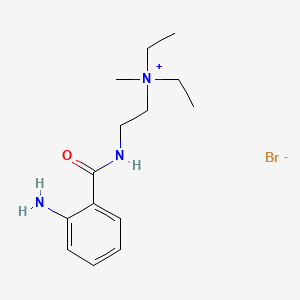
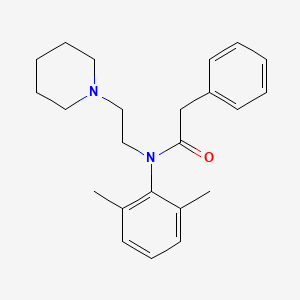
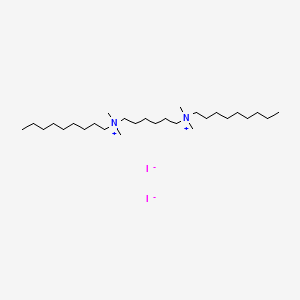
![2-Methyl-3-[4-(propan-2-yl)cyclohex-1-en-1-yl]propan-1-ol](/img/structure/B13737114.png)
![13-(iodomethyl)-10-methyl-17-pentan-2-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B13737120.png)
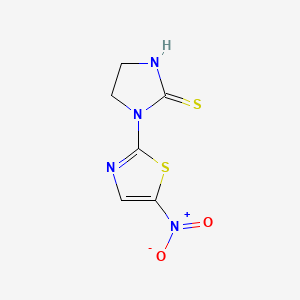

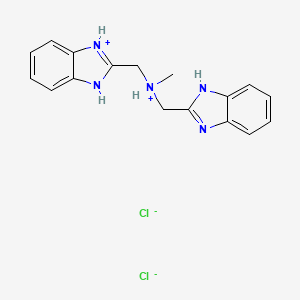
![1-Methyl-2-[(1-oxoallyl)oxy]ethyl acetoacetate](/img/structure/B13737160.png)
